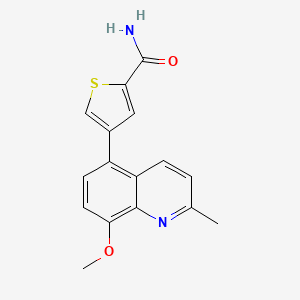
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide, also known as MTCA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. MTCA belongs to the class of quinoline derivatives, which have been previously studied for their anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mecanismo De Acción
The exact mechanism of action of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has also been reported to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to reduce tumor growth and angiogenesis, decrease inflammation, and improve cognitive function. In addition, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to have antioxidant and anti-aging effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has also been reported to have low toxicity and is well-tolerated in animal models. However, the limitations of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
For the study of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide include investigating its mechanism of action, pharmacokinetics and pharmacodynamics, efficacy in combination with other drugs or therapies, and development of novel formulations with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide involves the reaction of 8-methoxy-2-methylquinoline-5-carboxylic acid with thionyl chloride, followed by the reaction with 2-mercaptothiazoline. The resulting product is then treated with ammonia to obtain 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide. This method has been reported to yield high purity and yield of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been studied for its neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-9-3-4-12-11(5-6-13(20-2)15(12)18-9)10-7-14(16(17)19)21-8-10/h3-8H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZNZKDTSHGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C3=CSC(=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Methoxy-2-methylquinolin-5-YL)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

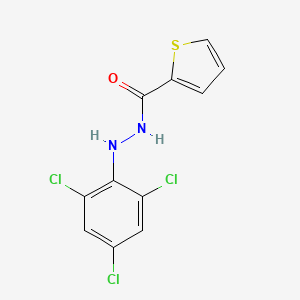
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)

![1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5630037.png)
![3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5630045.png)
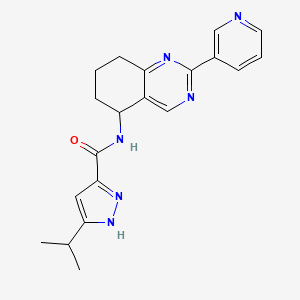
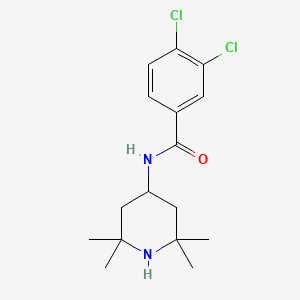
![9-(butylsulfonyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630082.png)
![3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5630087.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5630094.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5630097.png)
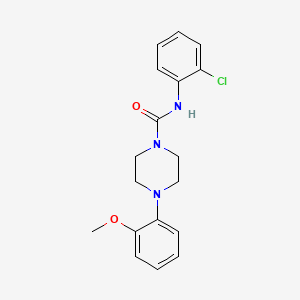
![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5630117.png)